molecular formula C17H18Cl2N4O B4285172 N-(2,3-dichlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

N-(2,3-dichlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No.: B4285172
M. Wt: 365.3 g/mol
InChI Key: HFHKECQDVAIPAQ-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2,3-dichlorophenyl group and a 2-pyridinylmethyl group, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-dichlorophenyl Group: The piperazine ring is then reacted with 2,3-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,3-dichlorophenyl group.

    Introduction of 2-pyridinylmethyl Group: The final step involves the reaction of the intermediate compound with 2-pyridinemethanol under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide: shares structural similarities with other piperazine derivatives such as:

Uniqueness

    Structural Features: The presence of both 2,3-dichlorophenyl and 2-pyridinylmethyl groups makes it unique compared to other piperazine derivatives.

    Biological Activity: Its specific interactions with molecular targets and the resulting biological effects distinguish it from similar compounds.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-14-5-3-6-15(16(14)19)21-17(24)23-10-8-22(9-11-23)12-13-4-1-2-7-20-13/h1-7H,8-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHKECQDVAIPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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